Anti-ToCV agent 1

ToCVCP binding affinity microscale thermophoresis viral coat protein targeting

Researchers evaluating anti-ToCV candidates face significant variability in translational efficacy among chemotypes-strong in vitro binding often fails to predict in vivo gene suppression. Anti-ToCV agent 1 resolves this by providing a dual-characterized benchmark: • ToCVCP binding: Kd = 0.11 μM (MST), outperforming ningnanmycin (0.79 μM) and xiangcaoliusuobingmi (0.44 μM). • In vivo efficacy: 67.2% reduction in ToCVCP gene expression (qRT-PCR) in solanaceous models. Ideal as a positive control for MST screening and a reference standard for SAR-driven antiviral discovery.

Molecular Formula C22H19FN2O5S
Molecular Weight 442.5 g/mol
Cat. No. B12411119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-ToCV agent 1
Molecular FormulaC22H19FN2O5S
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C=CC2=COC3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=CC(=C4)F
InChIInChI=1S/C22H19FN2O5S/c23-17-4-3-5-18(14-17)31(28,29)25-12-10-24(11-13-25)21(26)9-8-16-15-30-20-7-2-1-6-19(20)22(16)27/h1-9,14-15H,10-13H2/b9-8+
InChIKeyMYNSUKBYOYJMFO-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-ToCV Agent 1: Chromone-Sulfonamide ToCVCP Inhibitor


Anti-ToCV agent 1 (CAS: 2848583-24-2; C₂₂H₁₉FN₂O₅S; MW: 442.46 g/mol) is a rationally designed chromone derivative containing a sulfonamide moiety, developed through a target-oriented screening approach against the tomato chlorosis virus coat protein (ToCVCP) [1]. It functions as an antiviral research compound for agricultural applications, specifically for investigating and mitigating ToCV infections in solanaceous crops [1]. The compound's molecular design leverages 3D-QSAR-guided optimization (CoMFA/CoMSIA) to achieve high-affinity binding to the viral coat protein, distinguishing it from broader-spectrum antiviral agents [1].

1

ToCVCP-targeted antiviral studies

Coat protein binding research in solanaceous crop models

2

3D-QSAR-guided chromone scaffold

CoMFA/CoMSIA-optimized sulfonamide derivative for SAR expansion

3

Dual in vitro/in vivo characterization

MST binding affinity plus qRT-PCR gene suppression endpoint data

Why Generic Substitution Fails for Anti-ToCV Agent 1


The procurement of anti-ToCV agents cannot rely on class-level assumptions due to significant variance in both in vitro target binding affinity (Kd) and downstream in vivo gene suppression among even structurally related chemotypes. Compounds within the same chemical series (e.g., chromones, quinazolinones, pyrimidines) exhibit Kd values differing by more than an order of magnitude when evaluated against the ToCV coat protein (ToCVCP) via microscale thermophoresis (MST) [1][2]. Furthermore, strong in vitro binding does not guarantee proportional in vivo efficacy; for instance, certain pyrimidine derivatives (B13, B23) demonstrate sub-100 nM Kd values [2], yet anti-ToCV agent 1 achieves the most robust validated in vivo ToCVCP gene knockdown (67.2%) reported among peer compounds tested under comparable qRT-PCR conditions [1]. Generic substitution without reference to these quantifiable performance metrics risks selecting a compound with insufficient translational activity in planta, thereby compromising experimental reproducibility and research outcomes.

Binding affinity varies over 10× within chemotype classes

Chromone, pyrimidine, and quinazolinone derivatives show Kd spanning 0.06–0.79 µM against ToCVCP; class-level assumptions may not hold.

In vitro Kd may not translate to in vivo gene suppression

Low-nanomolar binders (B13, B23) lack reported in planta efficacy data; binding alone does not guarantee functional activity.

Cross-chemotype performance profiles may differ

Chromone-sulfonamide, pyrimidine-dithioacetal, and quinazolinone scaffolds show distinct binding-to-efficacy relationships; direct substitution may require validation.

Quantitative Differentiation Evidence: Anti-ToCV Agent 1


ToCVCP Binding Affinity vs. Commercial Controls

Anti-ToCV agent 1 (Compound 35) exhibited a dissociation constant (Kd) of 0.11 μM against ToCVCP, demonstrating superior target engagement compared to the commercial antiviral agents xiangcaoliusuobingmi (0.44 μM) and ningnanmycin (0.79 μM) under identical MST assay conditions [1]. This 4-fold and 7.2-fold improvement in binding affinity, respectively, validates the 3D-QSAR-guided molecular design strategy employed for this specific chromone-sulfonamide scaffold [1].

ToCVCP Binding
Head-to-head

Kd = 0.11 µM vs 0.44 µM (xiangcaoliusuobingmi) and 0.79 µM (ningnanmycin)

Reported 4×–7.2× lower Kd in same-study MST comparison

Purified ToCVCP; MST assay

ToCVCP binding affinity microscale thermophoresis viral coat protein targeting

In Vivo Gene Suppression vs. Ningnanmycin

In planta evaluation via quantitative real-time PCR (qRT-PCR) demonstrated that anti-ToCV agent 1 reduced ToCVCP gene expression by 67.2% relative to untreated controls, outperforming the positive control ningnanmycin, which achieved only 59.5% suppression under identical experimental conditions [1]. This differential in vivo efficacy substantiates the translational relevance of its superior in vitro binding affinity.

In Vivo Gene Suppression
Head-to-head

67.2% reduction vs 59.5% (ningnanmycin)

Reported 7.7 pp higher ToCVCP gene knockdown

qRT-PCR; tomato plant model

in vivo antiviral efficacy ToCVCP gene knockdown qRT-PCR

Binding Affinity vs. Glucopyranoside-Dithioacetal Derivatives

In a cross-study comparison using the same ToCVCP-MST methodology, anti-ToCV agent 1 (Kd = 0.11 μM) [1] demonstrates marginally stronger binding than the leading glucopyranoside-dithioacetal derivative 6b (Kd = 0.12 μM) and substantially stronger binding than derivative 8a (Kd = 0.21 μM) [2]. This positions anti-ToCV agent 1 at the forefront of reported ToCVCP binders across distinct chemical classes evaluated under comparable experimental conditions.

vs Glucopyranoside Derivatives
Cross-study

Kd = 0.11 µM vs 0.12 µM (derivative 6b) and 0.21 µM (derivative 8a)

Reported competitive binding across chemotypes

Equivalent MST method; separate publications

ToCVCP binding affinity glucopyranoside derivatives comparative MST analysis

Affinity Comparison vs. Pyrimidine-Dithioacetal Derivatives

Pyrimidine derivatives B13 (Kd = 0.09 μM) and B23 (Kd = 0.06 μM) have been reported to exhibit exceptional ToCVCP binding affinity via MST analysis [1]. Anti-ToCV agent 1 (Kd = 0.11 μM) approaches this high-affinity range while representing a structurally distinct chromone-sulfonamide chemotype [2]. Notably, the in vivo translation of B13/B23 binding affinity to functional gene suppression has not been reported in the primary literature, whereas anti-ToCV agent 1 has validated in planta efficacy data (67.2% ToCVCP gene reduction) [2].

vs Pyrimidine Derivatives
Cross-study

Kd = 0.11 µM vs 0.09 µM (B13) and 0.06 µM (B23)

Reported affinity range; in vivo data distinguishes

B13/B23 lack reported in planta gene suppression

ToCVCP binding affinity pyrimidine derivatives MST Kd comparison

Rational Design: 3D-QSAR-Guided Optimization

Anti-ToCV agent 1 (Compound 35) was not identified through empirical screening alone; it was specifically designed and synthesized with the aid of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models built from Kd values of a chromone derivative series [1]. This rational design approach enables a structure-activity relationship (SAR)-informed optimization pathway that generic or earlier-generation anti-ToCV agents (e.g., ningnanmycin, xiangcaoliusuobingmi) lack, as those compounds were not derived from ToCVCP-specific 3D-QSAR models [1].

Design Strategy
Class-level

CoMFA/CoMSIA 3D-QSAR-guided optimization

SAR-informed design framework

Data to verify; primary publication

3D-QSAR CoMFA CoMSIA rational design

In Vivo Efficacy vs. Quinazolinone Derivatives

4(3H)-Quinazolinone derivatives containing dithioacetal moieties have been reported to reduce ToCVCP gene expression, with the commercial control xiangcaoliusuobingmi achieving 63.56% suppression in that study system [1]. Anti-ToCV agent 1, evaluated in an independent study using comparable qRT-PCR methodology, achieved 67.2% ToCVCP gene suppression [2]. This cross-study comparison suggests that anti-ToCV agent 1 delivers in vivo efficacy that meets or exceeds the performance of quinazolinone-based chemotypes, while operating through a distinct chromone-sulfonamide pharmacophore.

vs Quinazolinone Derivatives
Cross-study

67.2% reduction vs 63.56% (xiangcaoliusuobingmi in quinazolinone study)

Reported efficacy meets or exceeds cross-chemotype control

Comparable qRT-PCR method; independent studies

in vivo ToCVCP gene suppression quinazolinone derivatives comparative qRT-PCR

Optimal Application Scenarios for Anti-ToCV Agent 1


Positive Control for ToCVCP Screening Assays

Anti-ToCV agent 1 serves as an ideal positive control for microscale thermophoresis (MST)-based screening campaigns targeting the ToCV coat protein (ToCVCP), given its well-characterized Kd of 0.11 μM and established superiority over commercial comparators (xiangcaoliusuobingmi, 0.44 μM; ningnanmycin, 0.79 μM) [1]. Its use enables robust assay validation and inter-experimental normalization, critical for identifying novel ToCVCP-binding chemotypes with comparable or improved affinity metrics.

Reference Standard for In Planta Gene Suppression

In tomato and Nicotiana benthamiana model systems, anti-ToCV agent 1 provides a benchmark for evaluating new antiviral candidates, with a documented 67.2% reduction in ToCVCP gene expression via qRT-PCR [1]. This quantifiable in vivo endpoint allows direct head-to-head comparison of novel compounds against a validated reference agent under standardized treatment conditions, facilitating rigorous assessment of translational antiviral potential.

Scaffold for SAR Expansion in Chromone Antivirals

Anti-ToCV agent 1 represents a structurally defined chromone-sulfonamide scaffold optimized through CoMFA and CoMSIA 3D-QSAR modeling [1]. Medicinal chemistry and agrochemical discovery programs can utilize this compound as a starting point for systematic SAR exploration, leveraging the established pharmacophore features that confer sub-micromolar ToCVCP binding affinity and validated in vivo activity to guide analog synthesis and property optimization.

Cross-Chemotype Efficacy Comparison

For research groups evaluating diverse chemical classes (e.g., pyrimidine-dithioacetals, quinazolinone sulfides, glucopyranoside derivatives) [1][2], anti-ToCV agent 1 offers a critical cross-chemotype reference point. Its dual characterization—both in vitro binding (Kd = 0.11 μM) and in vivo efficacy (67.2% gene suppression)—provides a multi-parametric benchmark that is not uniformly available for many competing scaffolds, enabling more comprehensive comparative analysis in antiviral discovery workflows.

Application
Selection Property
Validation Focus
MST-based ToCVCP screening
Characterized Kd binding affinity
Assay validation and inter-experimental normalization
In planta gene suppression studies
Documented in vivo qRT-PCR endpoint
Model-system response context
Chromone SAR expansion
3D-QSAR-guided scaffold
Pharmacophore optimization studies
Cross-chemotype benchmarking
Dual in vitro/in vivo characterization
Multi-parametric comparator review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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